molecular formula C10H13N3 B145688 N-methyl-1-(1-methyl-1H-benzimidazol-2-yl)methanamine CAS No. 137898-62-5

N-methyl-1-(1-methyl-1H-benzimidazol-2-yl)methanamine

Cat. No. B145688
CAS RN: 137898-62-5
M. Wt: 175.23 g/mol
InChI Key: NCXZCKSFAVXJJR-UHFFFAOYSA-N
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Description

N-methyl-1-(1-methyl-1H-benzimidazol-2-yl)methanamine, also known as NMBM, is an organometallic compound used in a variety of scientific research applications. It is a synthetic compound composed of nitrogen, hydrogen, carbon and oxygen atoms, and is a white solid at room temperature. NMBM is a versatile compound with a wide range of applications in the laboratory, including synthesis, chromatography, and spectroscopy. It is also used in the synthesis of other compounds, such as drugs and pharmaceuticals.

Scientific Research Applications

Synthesis and Characterization

  • N-methyl-1-(1-methyl-1H-benzimidazol-2-yl)methanamine and its derivatives have been extensively studied for their synthesis and characterization. For instance, a study by Patricio-Rangel et al. (2019) synthesized various zinc complexes derived from 2-(Aminomethyl)Benzimidazole, providing insights into their structural and chemical properties (Patricio-Rangel et al., 2019).

Antimicrobial and Antibacterial Activities

  • Several studies have explored the antimicrobial and antibacterial properties of this compound derivatives. Ajani et al. (2016) synthesized 2-substituted benzimidazole derivatives showing marked potency as antimicrobial agents (Ajani et al., 2016). Additionally, a copper(II) complex derived from this compound exhibited higher antimicrobial activity compared to the free ligand, as shown in a study by Elayaperumal et al. (2014) (Elayaperumal et al., 2014).

Catalytic Activities

  • Research has also been conducted on the catalytic activities of complexes involving this compound. Shukla et al. (2021) reported on Pd(II) complexes with ONN pincer ligand synthesized from this compound, exhibiting excellent catalytic activity (Shukla et al., 2021).

Corrosion Inhibition

  • The potential of this compound derivatives in corrosion inhibition has been investigated. Yadav et al. (2015) studied its role as an eco-friendly corrosion inhibitor for steel in acidic solutions (Yadav et al., 2015).

Anticonvulsant Properties

  • Some studies have examined the anticonvulsant properties of derivatives of this compound. For example, Pandey and Srivastava (2011) synthesized a series of novel Schiff bases of 3-aminomethyl pyridine, related to this compound, and evaluated them for anticonvulsant activity (Pandey & Srivastava, 2011).

properties

IUPAC Name

N-methyl-1-(1-methylbenzimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-11-7-10-12-8-5-3-4-6-9(8)13(10)2/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXZCKSFAVXJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50577439
Record name N-Methyl-1-(1-methyl-1H-benzimidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

137898-62-5
Record name N-Methyl-1-(1-methyl-1H-benzimidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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